molecular formula C11H19N3S B13869026 4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine

4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine

Cat. No.: B13869026
M. Wt: 225.36 g/mol
InChI Key: GOVJAWLZFVFXRD-UHFFFAOYSA-N
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Description

4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted with a propyl group at the nitrogen atom and a thiazole ring attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine typically involves the reaction of 1-propylpiperidine with a thiazole derivative under specific conditions. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial to achieving high yields and purity of the compound. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups on the thiazole or piperidine rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Halogenating agents, alkylating agents

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(1-Propylpiperidin-3-yl)-1,3-thiazol-2-amine can be compared with other similar compounds, such as:

    4-(1-Propylpiperidin-3-yl)benzoic acid: This compound features a benzoic acid group instead of a thiazole ring and has different chemical and biological properties.

    4-(1-Propylpiperidin-3-yl)benzene-1,2-diol:

The uniqueness of this compound lies in its specific structural features, such as the combination of a piperidine ring with a thiazole ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

IUPAC Name

4-(1-propylpiperidin-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H19N3S/c1-2-5-14-6-3-4-9(7-14)10-8-15-11(12)13-10/h8-9H,2-7H2,1H3,(H2,12,13)

InChI Key

GOVJAWLZFVFXRD-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC(C1)C2=CSC(=N2)N

Origin of Product

United States

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